![molecular formula C16H16ClN3O2S B194810 4-Desmethoxy-4-chloro Omeprazole CAS No. 863029-89-4](/img/structure/B194810.png)
4-Desmethoxy-4-chloro Omeprazole
Overview
Description
4-Desmethoxy-4-chloro Omeprazole is a chemical compound with the molecular formula C16H16ClN3O2S. It is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by the presence of a chlorine atom and the absence of a methoxy group compared to omeprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy-4-chloro Omeprazole typically involves the modification of omeprazole. One common method includes the chlorination of omeprazole followed by the removal of the methoxy group. The reaction conditions often involve the use of chlorinating agents and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4-Desmethoxy-4-chloro Omeprazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the compound, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the compound’s structure.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions typically use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Pharmacological Applications
4-Desmethoxy-4-chloro Omeprazole is primarily studied for its implications in drug metabolism and pharmacokinetics, particularly concerning its parent compound, Omeprazole.
Impurity Analysis
As an impurity in Omeprazole formulations, this compound is critical for:
- Quality Control : Used as a reference standard in analytical chemistry to ensure the purity of pharmaceutical products .
- Stability Studies : Assists in understanding the degradation pathways of Omeprazole during storage and processing .
Research indicates that this compound may exhibit various biological activities:
Antitumor Effects
Studies suggest that Omeprazole enhances the antitumor effects of cisplatin, and by extension, its impurities may also play a role in this interaction. The compound has been observed to induce apoptosis in tumor cells when combined with chemotherapeutic agents .
Nephroprotective Properties
Research shows that Omeprazole can mitigate nephrotoxicity induced by cisplatin in renal cells. This protective effect may extend to its metabolites, including this compound, potentially through mechanisms involving oxidative stress reduction and inflammation modulation .
Research Case Studies
Synthetic Routes
The synthesis of this compound typically involves:
Mechanism of Action
The mechanism of action of 4-Desmethoxy-4-chloro Omeprazole involves the inhibition of the H+/K+ ATPase enzyme, commonly known as the proton pump. By binding to this enzyme, the compound prevents the final step in the production of gastric acid, thereby reducing acid secretion in the stomach. This mechanism is similar to that of omeprazole, but the presence of the chlorine atom and the absence of the methoxy group may influence its binding affinity and efficacy .
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: A stereoisomer of omeprazole with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: 4-Desmethoxy-4-chloro Omeprazole is unique due to its specific structural modifications. The absence of the methoxy group and the presence of the chlorine atom may result in different pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Biological Activity
4-Desmethoxy-4-chloro Omeprazole is an active metabolite of Omeprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. This compound plays a significant role in the pharmacological efficacy of Omeprazole, particularly in treating acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Understanding its biological activity is crucial for optimizing therapeutic strategies and improving patient outcomes.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 315.4 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 584.7 ± 60.0 °C at 760 mmHg
- Flash Point : 307.4 ± 32.9 °C
This compound functions primarily as an irreversible inhibitor of the hydrogen/potassium ATPase enzyme system (proton pump) located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, which alleviates symptoms associated with acid-related disorders. The effectiveness of this compound can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which affects individual responses to treatment .
Biological Activity and Pharmacokinetics
Research indicates that while this compound may exhibit some proton pump inhibition properties, its potency is generally lower than that of its parent compound, Omeprazole. The pharmacokinetics of this metabolite can vary based on administration routes and individual genetic factors.
Case Studies and Research Findings
A study profiling the metabolites of Omeprazole in mice identified several metabolites, including this compound, through various administration routes (intraperitoneal, intravenous, and oral). This research highlighted the distinct pharmacokinetic profiles and brain-to-plasma partition coefficients for these metabolites, suggesting potential central nervous system effects .
Another study focused on the bioequivalence of different formulations of Omeprazole provided insights into the pharmacokinetic behavior of its metabolites, including 4-Desmethoxy compounds. Plasma concentration-time profiles were similar across formulations, indicating consistent metabolic pathways .
Comparison with Other Proton Pump Inhibitors
The following table summarizes key characteristics and biological activities of various proton pump inhibitors, including this compound:
Compound Name | Structure Formula | Unique Features |
---|---|---|
Omeprazole | CHNOS | Widely used PPI; first in class |
Lansoprazole | CHFNOS | Fluorinated derivative with similar action |
Pantoprazole | CHNOS | Distinct structure; different metabolic pathways |
Rabeprazole | CHNOS | Contains a thiazole moiety; unique metabolic profile |
This compound | CHNOSCl | Active metabolite; influences pharmacodynamics |
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-9-7-18-14(10(2)15(9)17)8-23(21)16-19-12-5-4-11(22-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPUBIBIWJUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863029-89-4 | |
Record name | 4-Desmethoxy-4-chloroomeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863029894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DESMETHOXY-4-CHLOROOMEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2326913HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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